molecular formula C5H4O2S B1354220 2-Furancarbothioic acid CAS No. 4741-45-1

2-Furancarbothioic acid

Cat. No.: B1354220
CAS No.: 4741-45-1
M. Wt: 128.15 g/mol
InChI Key: KXXALFSFISKXFX-UHFFFAOYSA-N
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Description

2-Furancarbothioic acid is an organic compound with the molecular formula C5H4O2S It is a derivative of furan, a heterocyclic aromatic compound, and contains a thiocarboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarbothioic acid can be synthesized through the reaction of furan with sodium hydrosulfide under alkaline conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbothioic acid undergoes various chemical reactions, including:

    Oxidation: The thiocarboxylic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized sulfur compounds.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-Furancarbothioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarbothioic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Furancarbothioic acid can be compared with other similar compounds, such as:

    2-Furoic acid: Lacks the thiocarboxylic acid group, making it less reactive in certain chemical reactions.

    Thiophene-2-carboxylic acid: Contains a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.

    2-Thiophenecarbothioic acid: Similar structure but with a thiophene ring, which can affect its reactivity and applications.

Uniqueness

This compound is unique due to its combination of a furan ring and a thiocarboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science .

Properties

IUPAC Name

furan-2-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXALFSFISKXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467148
Record name 2-Furancarbothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4741-45-1
Record name 2-Furancarbothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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